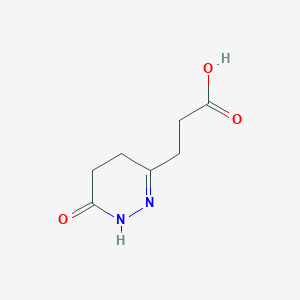

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGYTUXXYSPFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, a heterocyclic compound featuring the pyridazinone core. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This document details a robust and widely adopted synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials. The core of this guide is a detailed, step-by-step experimental protocol for the synthesis via the cyclocondensation of a γ-keto acid with hydrazine. We will delve into the mechanistic underpinnings of this transformation, provide guidance on reaction monitoring and purification, and present expected analytical characterization data. The aim is to furnish researchers, chemists, and drug development professionals with a self-validating and scientifically grounded protocol for the reliable synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (PubChem CID: 487260), belongs to the class of 4,5-dihydropyridazin-3(2H)-ones.[1] This heterocyclic core is a common structural motif in compounds exhibiting a range of pharmacological activities. The synthesis of such structures is a cornerstone of heterocyclic chemistry.

The most direct and common method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is the condensation reaction between a γ-keto acid and a hydrazine derivative.[1][2] This approach is both efficient and versatile, allowing for the synthesis of various substituted pyridazinones.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule involves breaking the two C-N bonds formed during the cyclization. This reveals the key synthons: a dicationic hydrazine equivalent and a dicarbanionic γ-keto dicarboxylic acid equivalent. This leads us to identify the practical starting materials: hydrazine (or hydrazine hydrate) and a suitable γ-keto acid precursor. The structure of the target molecule, with a propanoic acid side chain at the C3 position, points towards 2-acetylglutaric acid (also known as 3-acetylpentanedioic acid) as the ideal γ-keto acid starting material.

Synthesis Pathway: Cyclocondensation of 2-Acetylglutaric Acid with Hydrazine

The synthesis proceeds via a one-pot reaction involving the nucleophilic attack of hydrazine on the two carbonyl groups of 2-acetylglutaric acid, followed by an intramolecular condensation and dehydration to form the stable six-membered heterocyclic ring.

Reaction Scheme:

Mechanism:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of 2-acetylglutaric acid. This is followed by dehydration to form a hydrazone intermediate.[3]

-

Intramolecular Amidation (Cyclization): The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group. This cyclization step forms a six-membered ring intermediate.

-

Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the final, more stable 4,5-dihydropyridazin-3(2H)-one product.[2]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for pyridazinone synthesis.[1][2] Optimization may be required based on laboratory-specific conditions and reagent purity.

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Acetylglutaric Acid | C₇H₁₀O₅ | 174.15 | 10.0 g (57.4 mmol) | ≥97% |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 3.2 mL (~3.3 g, 65.9 mmol) | ~64% solution in H₂O |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 100 mL | 95% or Absolute |

| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M solution |

| Distilled Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2-acetylglutaric acid (10.0 g, 57.4 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is mostly dissolved.

-

Hydrazine Addition: Carefully add hydrazine hydrate (3.2 mL) to the stirred suspension. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture). The disappearance of the starting material spot indicates reaction completion.

-

Product Isolation:

-

Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

-

Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

If precipitation is incomplete, slowly add 2 M HCl to acidify the solution to pH 3-4. This will protonate the carboxylate group and decrease the solubility of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold distilled water (2 x 15 mL) to remove any residual salts and impurities.

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 50-60°C overnight.

-

The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.

-

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, to be determined experimentally and compared to literature values. |

| ¹H NMR | Peaks corresponding to the methylene protons of the pyridazinone ring, the methylene protons of the propanoic acid side chain, and the exchangeable N-H and O-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), and the aliphatic carbons of the ring and side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, O-H stretching (broad), C=O stretching (amide and carboxylic acid), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (170.17 g/mol ).[4] |

Troubleshooting and Safety

Table 3: Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Product lost during work-up. | Increase reflux time; Monitor with TLC until starting material is consumed; Ensure proper pH for precipitation; Minimize washing volume. |

| Oily Product | Impurities present; Incomplete drying. | Purify by recrystallization; Ensure product is thoroughly dried under vacuum. |

| Reaction Fails | Poor quality reagents; Incorrect stoichiometry. | Use fresh, high-purity starting materials; Verify the concentration of hydrazine hydrate solution and adjust stoichiometry accordingly. |

Safety Considerations:

-

Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it within a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Reflux Operations: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Do not heat a closed system.

-

Acid Handling: When using hydrochloric acid, wear appropriate PPE. Add acid slowly to the solution to control any potential exotherm.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides a detailed examination of the physicochemical properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper insight into the scientific rationale behind the characterization of this molecule, empowering researchers in their drug development endeavors.

Molecular Identity and Structure

A foundational aspect of any physicochemical assessment is the unambiguous identification of the molecule . This compound is a small molecule featuring a tetrahydropyridazinone core linked to a propanoic acid side chain.

The structural attributes of this molecule, namely the presence of a carboxylic acid group, a lactam (cyclic amide) within the pyridazinone ring, and secondary amine functionalities, are key determinants of its physicochemical behavior.

| Property | Value | Source |

| IUPAC Name | 3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid | |

| CAS Number | 98334-84-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | |

| Canonical SMILES | C1CC(=O)NN=C1CCC(=O)O |

Ionization and Lipophilicity: The Twin Pillars of Drug Action

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP/logD) is a critical factor in its pharmacokinetic profile. These parameters dictate how a drug candidate will interact with the diverse pH environments of the body and its ability to cross biological membranes.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization at a given pH. For this compound, two primary ionizable groups are present: the carboxylic acid and the amide/amine functionalities within the pyridazinone ring.

Predicted pKa Values:

-

Acidic pKa (Carboxylic Acid): Estimated to be in the range of 4.0 - 5.0. This is slightly lower than a simple alkanoic acid due to the influence of the nearby heterocyclic system.

-

Basic pKa (Pyridazinone Ring): The amide nitrogens in the ring are generally weakly basic, with a predicted pKa likely below 2. This suggests that the ring is unlikely to be significantly protonated at physiological pH.

The ionization state of the carboxylic acid is of primary importance. At the pH of the stomach (around 1-3), the carboxylic acid will be predominantly in its neutral, protonated form. In the higher pH environment of the intestines and blood plasma (around 7.4), it will be largely deprotonated to its anionic carboxylate form. This transition has profound implications for solubility and membrane permeability.

Lipophilicity (logP and logD)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a key indicator of a molecule's lipophilicity.

-

Computed XLogP3: -1.3

This negative logP value suggests that this compound is an inherently hydrophilic molecule, showing a preference for the aqueous phase over the lipid phase.

However, for ionizable molecules, the distribution coefficient (logD) is a more physiologically relevant parameter as it takes into account the pH of the aqueous phase. The logD of an acidic compound will decrease as the pH increases and the molecule becomes more ionized and thus more water-soluble.

The relationship between logP, pKa, and logD for an acidic compound is given by: logD = logP - log(1 + 10^(pH - pKa))

Given the predicted acidic pKa of ~4.5, the logD at physiological pH (7.4) would be significantly lower (more negative) than the logP, further emphasizing its hydrophilic nature in the body.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption and erratic therapeutic outcomes. The structural features of this compound, particularly the presence of multiple hydrogen bond donors and acceptors and its low calculated logP, suggest good intrinsic aqueous solubility.

The solubility of this compound is expected to be highly pH-dependent. In acidic conditions (low pH), where the carboxylic acid is protonated and the molecule is neutral, the solubility will be at its minimum (intrinsic solubility). As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to the highly polar carboxylate, leading to a significant increase in aqueous solubility.

Estimated Solubility Profile:

-

Intrinsic Solubility (pH < pKa): Moderate

-

Solubility at pH 7.4: High

Experimental Methodologies for Physicochemical Characterization

To provide a comprehensive and reliable physicochemical profile, a series of standardized experiments are essential. The following section outlines the recommended protocols for determining the key parameters discussed above.

pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added.

Workflow for pKa Determination:

Caption: Workflow for pKa determination using potentiometric titration.

LogP/LogD Determination by Shake-Flask Method

The shake-flask method remains a reliable, albeit manual, technique for determining the octanol-water partition coefficient.

Workflow for Shake-Flask LogP Determination:

Caption: Step-by-step workflow for the shake-flask method to determine LogP.

For logD determination, the aqueous phase is buffered to the desired pH before partitioning.

Aqueous Solubility Determination (Thermodynamic)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation studies.

Workflow for Thermodynamic Solubility Assay:

Sources

An In-depth Technical Guide on 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS 98334-84-0): Current Scientific Landscape

A Note to the Researcher: This technical guide addresses the current state of scientific knowledge regarding 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS 98334-84-0). A comprehensive review of scientific literature and patent databases reveals that this specific molecule is primarily cataloged as a chemical intermediate or building block. To date, there are no published studies detailing its synthesis, biological activity, or applications in drug development. This guide, therefore, serves to provide the available physicochemical data and to contextualize the potential research avenues for this compound based on the activities of structurally related chemical classes.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyridazinone core linked to a propanoic acid moiety.[][2] Such structures are of interest in medicinal chemistry due to their potential to interact with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98334-84-0 | [] |

| Molecular Formula | C₇H₁₀N₂O₃ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| IUPAC Name | 3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid | [2] |

| Synonyms | 3-(6-Oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-propionic acid | [2] |

Synthesis and Characterization: A Proposed Approach

While no specific synthesis for this compound has been published, a general retrosynthetic analysis suggests a plausible route. The synthesis would likely involve the condensation of a γ-keto acid or a related derivative with hydrazine.

Diagram 1: Proposed Retrosynthetic Pathway

Caption: Proposed retrosynthetic analysis.

Experimental Workflow: A General Protocol for Analogous Compounds

The following is a generalized, hypothetical protocol for the synthesis of similar pyridazinone structures, which would require empirical optimization for the target compound.

-

Reaction Setup: To a solution of an appropriate γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Characterization: The structure of the purified compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activities and Therapeutic Applications: An Extrapolation from Related Scaffolds

Although no biological data exists for this compound, the pyridazinone and propanoic acid motifs are present in a variety of biologically active molecules. This allows for informed speculation on its potential areas of investigation.

Diagram 2: Potential Research Areas for Pyridazinone Derivatives

Sources

The Pharmacological Potential of Tetrahydropyridazinone Propanoic Acids: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of tetrahydropyridazinone propanoic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyridazinone nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1] The incorporation of a propanoic acid moiety is a classic strategy in medicinal chemistry, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pharmacokinetic properties and target specific biological pathways.[2] The fusion of these two entities in the form of tetrahydropyridazinone propanoic acids has given rise to a class of molecules with significant therapeutic promise. This guide will delve into the key biological activities of these compounds, their mechanisms of action, and the experimental methodologies used to characterize them.

I. Anti-inflammatory Activity: Targeting the Pillars of Inflammation

Tetrahydropyridazinone propanoic acid derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1] The primary mechanism underlying this activity is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a pivotal role in the inflammatory cascade.[3][4]

Mechanism of Action: Beyond COX Inhibition

While COX-2 inhibition is a central tenet of their anti-inflammatory action, emerging evidence suggests a more complex mechanism involving the modulation of pro-inflammatory cytokines and other signaling pathways.[3][5]

-

Cyclooxygenase (COX) Inhibition: These compounds are designed to fit into the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] The propanoic acid moiety often plays a crucial role in anchoring the molecule within the enzyme's active site.[2]

-

Cytokine Modulation: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] This suggests an upstream regulation of the inflammatory response, potentially through interference with transcription factors like NF-κB.

-

Leukocyte Migration: Inflammation is characterized by the infiltration of leukocytes into the affected tissue. Some tetrahydropyridazinone propanoic acids may inhibit this process, further contributing to their anti-inflammatory effects.

Caption: Mechanism of Anti-inflammatory Action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute inflammation.

Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

II. Analgesic Activity: Alleviating Pain Signals

Several tetrahydropyridazinone propanoic acid derivatives have exhibited promising analgesic effects, suggesting their potential as pain management agents.[8][9] Their pain-relieving properties are likely linked to their anti-inflammatory actions, as inflammation is a major contributor to pain.

Mechanism of Action: Central and Peripheral Effects

The analgesic effects of these compounds are thought to be mediated through both peripheral and central mechanisms.

-

Peripheral Mechanism: By inhibiting prostaglandin synthesis at the site of inflammation, these compounds reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin and histamine.

-

Central Mechanism: There is some evidence to suggest that certain pyridazinone derivatives may exert analgesic effects through actions within the central nervous system, although this is an area of ongoing investigation.[10]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used visceral pain model to screen for peripherally acting analgesics.

Objective: To evaluate the ability of a test compound to reduce the number of writhes induced by acetic acid.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid (0.6% v/v in distilled water)

-

Test compound

-

Reference drug (e.g., Aspirin, 100 mg/kg)

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Fasting: As described in the previous protocol.

-

Grouping: Divide mice into control, reference, and test groups.

-

Compound Administration: Administer the vehicle, reference drug, or test compound (p.o. or i.p.) 30 minutes before acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

Data Analysis: Calculate the percentage of protection against writhing for each group compared to the control group using the formula: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

III. Antimicrobial Activity: A New Frontier

Beyond their anti-inflammatory and analgesic properties, some tetrahydropyridazinone propanoic acids have shown potential as antimicrobial agents.[11][12] This broadens their therapeutic applicability and suggests that these scaffolds could be developed into novel anti-infective drugs.

Spectrum of Activity and Potential Mechanisms

These compounds have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][13] The exact mechanism of their antimicrobial action is not yet fully elucidated but may involve:

-

Inhibition of Essential Enzymes: They may target and inhibit enzymes that are crucial for microbial survival and replication.

-

Disruption of Cell Membrane Integrity: Some derivatives might interfere with the structure and function of the microbial cell membrane, leading to cell death.

Caption: Workflow for MIC Determination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density using a microplate reader.

IV. Structure-Activity Relationships (SAR)

The biological activity of tetrahydropyridazinone propanoic acids is significantly influenced by the nature and position of substituents on the heterocyclic ring and the phenyl group. A comprehensive SAR analysis is crucial for the rational design of more potent and selective analogs.

| Substitution Position | Influence on Activity |

| N-substitution on the pyridazinone ring | Can modulate lipophilicity and pharmacokinetic properties. Bulky substituents may enhance selectivity for certain biological targets. |

| Substitution on the phenyl ring | Electron-withdrawing or electron-donating groups can impact the electronic properties of the molecule, influencing its binding affinity to target enzymes. The position of the substituent (ortho, meta, para) is also critical. |

| Modifications of the propanoic acid chain | Alterations to the length or branching of the propanoic acid side chain can affect how the molecule interacts with the active site of target proteins. |

Conclusion and Future Directions

Tetrahydropyridazinone propanoic acids represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, analgesic, and antimicrobial activities, coupled with the potential for chemical modification to optimize potency and selectivity, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects, expanding the SAR studies to identify more potent and target-specific derivatives, and conducting comprehensive preclinical and clinical evaluations to translate their therapeutic potential into novel medicines.

References

- Shaveta,; et al. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4424-4426.

- Kumar, A.; et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. 2016;9(Suppl 2):S1091-S1101.

- Hassan, M. S. A.; et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. 2022;128:106079.

- Kumar, A.; et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry. 2013;64:462-474.

- Abdel-Aziz, A. A.-M.; et al. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway. Journal of Molecular Structure. 2022;1252:132145.

- Kumar, A.; et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. 2013;22(10):4970-4982.

-

Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate. Available from: [Link].

- Al-Soud, Y. A.; et al. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models.

- Abdelgawad, M. A.; et al. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules. 2021;26(11):3314.

- Wang, Y.; et al. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules. 2023;28(17):6347.

- Beggs, W. H. In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases. 1989;8(4):352-361.

- Rowlinson, S. W.; et al. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry. 2003;278(46):45763-45769.

-

Acetic/propionic acid-based cyclooxygenase inhibitors. ResearchGate. Available from: [Link].

- Al-Said, M. S.; et al. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Archiv der Pharmazie. 2011;344(10):660-671.

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. Available from: [Link].

- Al-Abdullah, E. S.; et al. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. 2024;29(3):616.

- Husain, A.; et al. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. Acta Pharmaceutica. 2008;58(4):395-408.

- Mardini, I. A.; FitzGerald, G. A. Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. Molecular Interventions. 2001;1(1):30-38.

- Huang, T.-H.; et al. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients. 2019;11(3):530.

- Dei-Cas, E.; et al. Evaluation of drug efficacy by using animal models or in vitro systems. FEMS Immunology & Medical Microbiology. 1998;22(1-2):173-179.

- Radi, Z. A. Effects of cyclooxygenase inhibition on the gastrointestinal tract.

- Patel, A.; et al. Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity.

- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. Scientific Reports. 2021;11(1):24243.

- Khan, M. A.; et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Das, U.; et al. Evaluation of analgesic and anti-inflammatory activity of some 2,5- disubstituted-1,3,4-thiadiazoles. Der Pharma Chemica. 2010;2(5):342-348.

Sources

- 1. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of cyclooxygenase-2: a growing class of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Based on extensive structural homology analysis with known neuroactive compounds, we postulate that this molecule functions as a modulator of the γ-aminobutyric acid (GABA) system, specifically as a ligand for GABAᴀ receptors. This document provides a comprehensive overview of the scientific rationale supporting this hypothesis, detailed experimental protocols for its validation, and a discussion of the potential therapeutic implications.

Introduction: Unveiling a Potential Neuromodulator

The field of neuroscience is in a perpetual quest for novel chemical entities that can selectively modulate neurotransmitter systems, offering the promise of more effective and safer therapeutics for a range of neurological and psychiatric disorders. The compound this compound presents a compelling scaffold, integrating a tetrahydropyridazinone core with a propanoic acid side chain. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features bear a striking resemblance to established classes of GABAergic modulators.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in numerous disorders, including epilepsy, anxiety, sleep disorders, and neuropathic pain. This guide puts forth the hypothesis that this compound is a GABA analog, designed to interact with GABA receptors.

The GABAergic Hypothesis: A Structurally-Informed Postulate

Our central hypothesis is that this compound acts as a ligand for GABAᴀ receptors. This is predicated on two key structural motifs within the molecule:

-

The Propanoic Acid Side Chain: This feature is a hallmark of many GABA analogs, mimicking the endogenous GABA molecule and enabling interaction with GABA binding sites.

-

The Tetrahydropyridazinone Core: The pyridazine and tetrahydropyridine moieties are present in numerous compounds known to target GABAᴀ receptors.[3][4] For instance, the pyridazinyl derivative of GABA, SR 95531 (Gabazine), is a potent and selective antagonist of GABAᴀ receptors.[5]

Given these structural precedents, we propose that this compound will bind to GABAᴀ receptors, potentially acting as an agonist, antagonist, or allosteric modulator.

The GABAᴀ Receptor: A Complex Target

The GABAᴀ receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[6] The binding of GABA to this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The diverse subunit composition of GABAᴀ receptors gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical localizations, offering opportunities for the development of highly selective drugs.

Experimental Validation of the Hypothesized Mechanism

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following sections outline the key experimental workflows, from initial binding assays to functional cellular and in vivo studies.

Tier 1: Target Engagement and Binding Characterization

The initial step is to confirm direct binding of the compound to GABAᴀ receptors and to determine its binding affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent (rat or mouse) cerebral cortex, a brain region with high expression of GABAᴀ receptors.

-

Competitive Binding: Incubate the synaptic membranes with a known radiolabeled GABAᴀ receptor ligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

-

Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting. The data will be used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Data Presentation: Binding Affinity and Selectivity

| Radioligand | Receptor Site | Test Compound Ki (nM) | Control Compound Ki (nM) |

| [³H]muscimol | GABA Agonist Site | TBD | GABA (control) |

| [³H]SR 95531 | GABA Antagonist Site | TBD | Gabazine (control) |

| [³H]flunitrazepam | Benzodiazepine Site | TBD | Diazepam (control) |

Table 1: A template for summarizing binding affinity data. TBD indicates "To Be Determined."

Tier 2: Functional Characterization of Receptor Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding – does the compound activate, inhibit, or modulate the receptor?

Experimental Protocol: Electrophysiology (Patch-Clamp)

-

Cell Culture: Use a cell line stably expressing specific GABAᴀ receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or primary cultured neurons.

-

Whole-Cell Patch-Clamp Recording: Record GABA-evoked currents in response to the application of GABA alone and in the presence of varying concentrations of this compound.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationship to classify the compound as an agonist, antagonist, or allosteric modulator.

Mandatory Visualization: Experimental Workflow for Functional Characterization

Caption: Hypothesized signaling pathway of the compound as a positive allosteric modulator.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a novel modulator of the GABAergic system, likely through direct interaction with GABAᴀ receptors. The experimental framework outlined in this guide provides a clear and robust path to validating this hypothesis and elucidating the precise mechanism of action. Successful validation would position this compound as a promising lead for the development of new therapeutics for a variety of neurological and psychiatric conditions.

References

-

A new pyridazine series of GABAA alpha5 ligands. (2005). PubMed. [Link]

-

GABA analogue. (n.d.). Wikipedia. [Link]

- Tricyclic pyrazolo-pyridazinone analogues as GAGA-A receptor ligands. (2001).

-

GABA Receptor. (2025). StatPearls - NCBI Bookshelf. [Link]

-

How Do GABA Analogs Work? (2021). RxList. [Link]

-

A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. (1987). PubMed. [Link]

-

The chemistry and pharmacology of tetrahydropyridines. (2005). PubMed. [Link]

- Pyridazine derivatives as ligands for gaba receptors. (2004).

-

An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. (1985). PMC - PubMed Central. [Link]

-

Gamma-aminobutyric acid analogs. (2023). Drugs.com. [Link]

-

GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. (2010). PubMed. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). NIH. [Link]

-

Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (2025). ResearchGate. [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2025). ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). PubMed Central. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH. [Link]

-

(PDF) Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). PubMed. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025). ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

-

Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydrob[3]enzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. (1995). PubMed. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

Sources

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 3. A new pyridazine series of GABAA alpha5 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid . Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical workflows for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures to present a robust predictive analysis.

The target molecule, with the molecular formula C7H10N2O3 and a molecular weight of 170.16 g/mol , possesses a unique combination of a cyclic hydrazide (a tetrahydropyridazinone ring) and a carboxylic acid functional group, making detailed spectroscopic analysis essential for its unambiguous identification and the study of its chemical behavior.[1]

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The key structural features include a saturated heterocyclic ring containing two nitrogen atoms, a lactam (cyclic amide) carbonyl group, a secondary amine, and a propanoic acid side chain. Each of these components will give rise to characteristic signals in its respective spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR will provide critical information on the chemical environment, connectivity, and stereochemistry of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the propanoic acid side chain. The chemical shifts (δ) are predicted based on the known effects of adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O. |

| -NH- | 7.0 - 8.5 | Broad Singlet | 1H | The amide proton's chemical shift is variable and depends on solvent and concentration. It is also expected to be a broad signal. |

| -CH₂- (ring, adjacent to C=C) | 2.6 - 2.9 | Triplet | 2H | These protons are adjacent to a methylene group and are deshielded by the neighboring double bond. |

| -CH₂- (ring, adjacent to NH) | 2.3 - 2.6 | Triplet | 2H | These protons are adjacent to a methylene group and the secondary amine. |

| -CH₂- (side chain, adjacent to ring) | 2.5 - 2.8 | Triplet | 2H | These protons are alpha to the pyridazinone ring. |

| -CH₂- (side chain, adjacent to COOH) | 2.3 - 2.6 | Triplet | 2H | These protons are alpha to the carboxylic acid group. |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the specific conformation of the molecule. 2D NMR techniques like COSY would be invaluable in confirming the coupling between the adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, providing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C =O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| -C =O (Amide/Lactam) | 165 - 175 | The carbonyl carbon of the cyclic amide is also significantly deshielded. |

| C =C (in ring) | 140 - 150 | The sp² hybridized carbon of the double bond within the ring. |

| -C H₂- (ring, adjacent to C=C) | 30 - 40 | Aliphatic carbon adjacent to the double bond. |

| -C H₂- (ring, adjacent to NH) | 25 - 35 | Aliphatic carbon adjacent to the nitrogen atom. |

| -C H₂- (side chain, adjacent to ring) | 28 - 38 | Aliphatic carbon alpha to the ring. |

| -C H₂- (side chain, adjacent to COOH) | 30 - 40 | Aliphatic carbon alpha to the carboxylic acid. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (-NH and -OH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[2]

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 2500-3300 | Broad | Carboxylic Acid |

| N-H stretch | 3200-3400 | Medium | Amide |

| C-H stretch (sp³) | 2850-3000 | Medium | Aliphatic CH₂ |

| C=O stretch | 1700-1725 | Strong | Carboxylic Acid |

| C=O stretch | 1640-1680 | Strong | Amide (Lactam) |

| C=C stretch | 1600-1650 | Medium | Alkene |

| N-H bend | 1500-1550 | Medium | Amide |

The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer. The two distinct carbonyl peaks will be a key feature for confirming the presence of both the carboxylic acid and the lactam.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.07 should be observed. Depending on the mode, the deprotonated molecule [M-H]⁻ at m/z 169.06 might also be visible.

-

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Impact ionization or tandem MS), the molecule is expected to fragment in predictable ways. Key fragment ions could include:

-

Loss of H₂O (m/z 153) from the carboxylic acid.

-

Loss of COOH (m/z 125) from the side chain.

-

Decarboxylation (loss of CO₂) (m/z 126).

-

Cleavage of the propanoic acid side chain.

-

Retro-Diels-Alder type fragmentation of the pyridazinone ring.

-

Experimental Workflow for Mass Spectrometry

The following diagram illustrates a typical workflow for analyzing the compound using LC-MS (Liquid Chromatography-Mass Spectrometry).

Caption: LC-MS workflow for the analysis of the target compound.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Liquid Chromatography:

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will separate the target compound from any impurities.

-

-

Mass Spectrometry:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Use ESI in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire full scan mass spectra to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, comparing them to the predicted values.

Conclusion

The spectroscopic characterization of "this compound" relies on a multi-technique approach. NMR spectroscopy provides the structural backbone, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to acquire and interpret the spectroscopic data for this compound, ensuring its unambiguous identification and paving the way for its further investigation in medicinal chemistry and drug development.

References

-

Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. ResearchGate. Available at: [Link]

-

Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Scientific.Net. Available at: [Link]

-

3-(6-Oxo-1, 4, 5, 6-tetrahydropyridazin-3-yl)propanoic acid, 1 gram, Reagent Grade. Aladdin. Available at: [Link]

Sources

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pyridazinone Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide array of biological targets to elicit diverse physiological responses. The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has firmly established itself as one such scaffold.[1] Its inherent chemical features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make it a versatile starting point for the design of novel therapeutics.[2] This guide provides a comprehensive overview of the discovery of pyridazinone-based bioactive molecules, from fundamental synthesis strategies to their mechanistic action in various disease models.

The broad spectrum of biological activities associated with pyridazinone derivatives is remarkable, encompassing anti-inflammatory, analgesic, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[3][4] This versatility has driven significant research interest, leading to the development of marketed drugs and a robust pipeline of clinical candidates.[1][5] Understanding the core principles of pyridazinone chemistry and pharmacology is therefore crucial for professionals engaged in drug discovery and development.

Core Synthesis Strategies: Building the Pyridazinone Framework

The foundation of discovering novel pyridazinone-based bio-active molecules lies in robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the accessible chemical space for derivatization and subsequent structure-activity relationship (SAR) studies.

Fundamental Synthesis of the Pyridazinone Ring

A prevalent and straightforward method for constructing the pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate.[2][6] This reaction is a cornerstone of pyridazinone synthesis due to the ready availability of a wide variety of starting materials, allowing for diverse substitutions on the resulting pyridazinone ring.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize a foundational pyridazinone structure via the reaction of a γ-ketoacid with hydrazine hydrate.

Materials:

-

β-benzoylpropionic acid (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol (solvent)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) materials (e.g., Toluene: Ethyl acetate: Formic acid (5:4:1) solvent system)

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

A mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours.[6]

-

The progress of the reaction is monitored by TLC.[6]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass spectrometry.[7]

This foundational structure can then be subjected to a variety of chemical modifications to explore the SAR and optimize for a specific biological target. For instance, N-alkylation at the 2-position of the pyridazinone ring is a common strategy to introduce diverse side chains.[8]

Therapeutic Applications and Mechanistic Insights

The true power of the pyridazinone scaffold lies in its ability to be tailored to interact with a multitude of biological targets, leading to a wide range of therapeutic applications.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular diseases, particularly as vasodilators and cardiotonic agents.[1][9] Marketed drugs like Levosimendan and Pimobendan, which feature a pyridazinone core, exemplify the clinical success in this area.[1][10]

The mechanism of action for many cardiovascular-active pyridazinones involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[9] Inhibition of PDE3 in cardiac and smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic effects and vasodilation.[9]

Diagram: General Mechanism of PDE3 Inhibition by Pyridazinones

Caption: Inhibition of PDE3 by pyridazinone derivatives prevents the breakdown of cAMP, leading to downstream effects that enhance cardiac contractility and promote vasodilation.

Cancer

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][11] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

For example, certain pyridazinone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[12] Additionally, some pyridazinone-based molecules have shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[12]

Inflammation and Pain

Pyridazinone derivatives have a long history as anti-inflammatory and analgesic agents.[13][14] Their mechanisms of action in this therapeutic area are often multifactorial. Some derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13] Others have been shown to inhibit phosphodiesterase-4 (PDE-4), another key enzyme in the inflammatory cascade.[13]

More recently, research has highlighted the role of pyridazinones in modulating other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15] This broadens the potential of pyridazinone-based drugs for treating a range of inflammatory conditions.

Antimicrobial Activity

The discovery of pyridazinone derivatives with potent antimicrobial activity addresses the urgent need for new drugs to combat infectious diseases.[6][11] Some of these compounds have demonstrated significant efficacy against both bacterial and fungal pathogens.[6] The development of dual-function agents, possessing both anticancer and antimicrobial properties, is a particularly exciting area of research, as cancer patients are often immunocompromised and susceptible to infections.[11][12]

Structure-Activity Relationship (SAR) and Drug Design

The exploration of the structure-activity relationship is a critical aspect of optimizing the therapeutic potential of pyridazinone derivatives. By systematically modifying the substituents at various positions of the pyridazinone ring, researchers can fine-tune the compound's affinity for its biological target, as well as its pharmacokinetic properties.

For instance, in the development of α1-adrenoceptor antagonists, the length of a polymethylene chain linking the pyridazinone core to an arylpiperazine moiety was found to significantly influence affinity and selectivity.[16] Similarly, for B-Raf inhibitors, an N-phenyl substitution on the pyridazinone ring enhanced inhibitory activity.[9]

| Substitution Position | General Effect on Bioactivity | Therapeutic Target Examples |

| N-2 | Introduction of diverse side chains to modulate potency and selectivity. | PDE5, VEGFR-2, α1-adrenoceptor[9][11][16] |

| C-6 | Often bears an aryl or substituted aryl group, influencing target binding. | MAO-B, COX-2[13][17] |

| C-4 and C-5 | Modifications can impact planarity and interaction with the active site. | Various kinases, PDE4[9][13] |

Future Perspectives

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Future research will likely focus on several key areas:

-

Dual- and Multi-Target Agents: Designing single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[9]

-

Novel Therapeutic Targets: The versatility of the pyridazinone core makes it an ideal starting point for exploring novel biological targets.

-

Improved Pharmacokinetic Properties: Overcoming challenges related to bioavailability and target specificity will be crucial for the successful clinical translation of new pyridazinone-based therapeutics.[4]

Conclusion

The discovery of pyridazinone-based bioactive molecules is a testament to the power of heterocyclic chemistry in drug development. The inherent versatility of the pyridazinone scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that this "wonder nucleus" will remain a cornerstone of medicinal chemistry for years to come.[1] For researchers and scientists in the field, a deep understanding of the principles outlined in this guide is essential for harnessing the full therapeutic potential of this remarkable class of compounds.

References

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library.

- A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103.

- Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

- Therapeutic Potential of Pyridazinones Explored - Mirage News. (2025, August 21).

- Asproni, B., Pinna, G. A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed.

- Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.

- Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. PubMed.

- Hilton, J. L., & Feeny, P. P. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.

- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.

- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Research in Engineering and Science.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. miragenews.com [miragenews.com]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. ijres.org [ijres.org]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. sarpublication.com [sarpublication.com]

- 14. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyridazinone nucleus, a six-membered heterocyclic ring featuring two adjacent nitrogen atoms, has rightfully earned its place as a "wonder nucleus" or privileged scaffold.[1] Its remarkable versatility, arising from the ease of chemical modification at multiple positions, has allowed for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This adaptability makes the pyridazinone core a cornerstone in the design of drugs targeting a multitude of human diseases, ranging from cardiovascular disorders and inflammation to cancer and infectious diseases.[1][3]

This technical guide provides a comprehensive exploration of the pyridazinone scaffold, delving into its fundamental chemical properties, synthesis, and its multifaceted roles in medicinal chemistry. As a senior application scientist, the aim is to not only present the data but to also provide insights into the causality behind experimental choices and the rationale for the design of pyridazinone-based therapeutic agents.

Core Chemistry and Synthesis of the Pyridazinone Scaffold

The synthetic accessibility of the pyridazinone ring system is a key factor contributing to its widespread use in drug discovery.[4] A prevalent and efficient method for constructing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of γ-keto acids with hydrazine or its derivatives.[5] This classical approach offers a straightforward route to a foundational pyridazinone structure that can be further elaborated.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details a standard procedure for the synthesis of a common pyridazinone scaffold, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from β-benzoylpropionic acid.

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Bromine

Procedure:

-

Cyclization: A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 3 to 6 hours.[6][7] The progress of the reaction should be monitored by thin-layer chromatography.

-

Isolation of Dihydropyridazinone: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is washed with water and dried to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[7]

-

Dehydrogenation (Optional): To synthesize the aromatic pyridazinone, the isolated 6-phenyl-4,5-dihydropyridazin-3(2H)-one is dissolved in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise at 353.2 K (80°C).[5][7]

-

Isolation of Aromatic Pyridazinone: The reaction mixture is stirred for approximately 15 minutes. The resulting solid is filtered, washed extensively with water, and recrystallized from ethanol to obtain the purified 6-phenyl-3(2H)-pyridazinone.[7]